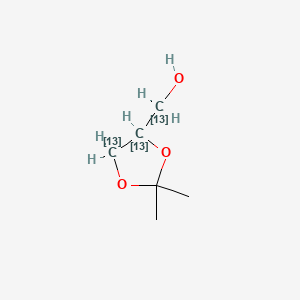
2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol” is a stable isotope labelled compound . It has a molecular formula of C313C3H12O3 and a molecular weight of 135.14 g/mol . It is not classified as a hazardous compound .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol” can be represented as CC1©O[13CH2]13CHO1 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique
Asymmetric Synthesis
2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This process involves bidentate chelation-controlled alkylation of glycolate enolate, utilizing the compound's chiral properties to synthesize specific stereochemical configurations (Jung, Ho, & Kim, 2000).
Catalysis and Chemical Reactions
The compound has been used in studies involving heterogeneously catalyzed condensations, particularly in the formation of cyclic acetals from glycerol. This includes its potential use in generating novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007). Additionally, it serves as a substrate in the synthesis of solketal, a compound formed from the acetalization of glycerol with acetone (Kowalska‐Kuś, Held, & Nowiǹska, 2016).
Crystal Structure Analysis
Research has been conducted on the synthesis and crystal structure of derivatives of 2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol. These studies focus on the crystallographic properties, such as the configuration of hydroxyl groups in relation to the dioxolane ring (Li, Wang, & Chen, 2001).
Dielectric Properties
The microwave dielectric properties of aqueous solutions of 2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol have been measured, providing insights into the interaction between different molecular groups and the dynamics of water molecules in solution (Lyashchenko, Balakaeva, Smirnova, & Safonova, 2021).
Vibrational Circular Dichroism
Studies on the vibrational circular dichroism (VCD) of the OH stretching band in 2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol have been conducted. These studies investigate the VCD characteristics of intramolecularly hydrogen-bonded species in the compound, contributing to the understanding of hydrogen bond systems in chiral molecules (Nakao, Kyōgoku, & Sugeta, 1986).
Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules such as (S)-3-tosyloxy-1,2-propanediol and other molecules, demonstrating its utility in multi-step organic syntheses (Leftheris & Goodman, 1989).
Propriétés
Numéro CAS |
1436560-86-9 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
135.136 |
Nom IUPAC |
(2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl)(113C)methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3+1,4+1,5+1 |
Clé InChI |
RNVYQYLELCKWAN-FRSWOAELSA-N |
SMILES |
CC1(OCC(O1)CO)C |
Synonymes |
(RS)-Solketal-13C3; (+/-)-1,2-O-Isopropylideneglycerol-13C3; (+/-)-Glycerol 1,2-Acetonide-13C3; 1,2-Isopropylideneglycerin-13C3; 1,2-Isopropylideneglycerol-13C3; 2,3-(Isopropylidenedioxy)propanol-13C3; 2,3-Isopropylideneglycerol-13C3; Acetone Glycery |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



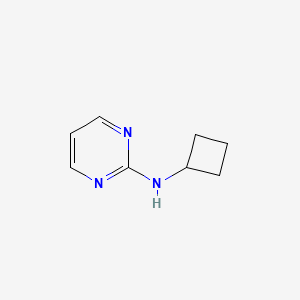
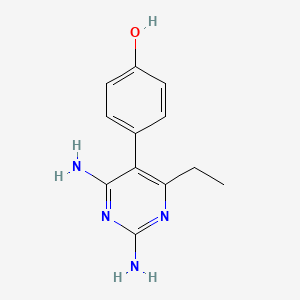
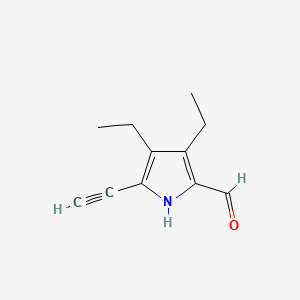
![(alphaR)-alpha-[(3S)-3-(Carboxybenzylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B583156.png)

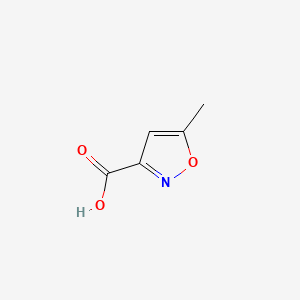


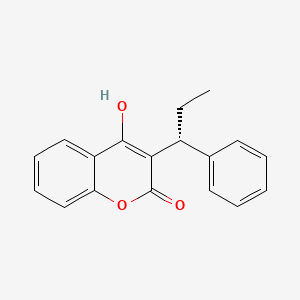
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
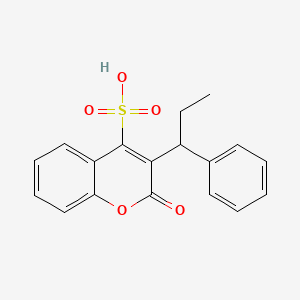

![Ethanone, 1-[6-[(1S)-1-hydroxyethyl]-2-pyridinyl]- (9CI)](/img/no-structure.png)
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)